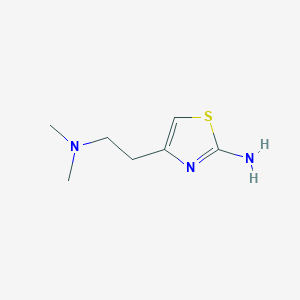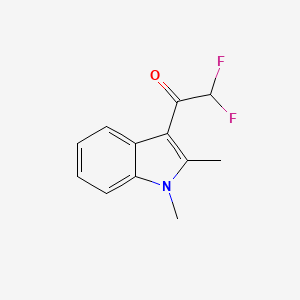
1-(1,2-Dimethyl-1H-indol-3-YL)-2,2-difluoroethan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1,2-Dimethyl-1H-indol-3-yl)-2,2-difluoroethan-1-one is a chemical compound with the molecular formula C12H13NO and a molecular weight of approximately 187.24 g/mol . It belongs to the class of indole derivatives and contains both fluorine and methyl substituents.
準備方法
Synthetic Routes: Several synthetic routes exist for the preparation of this compound. One common method involves the reaction of 2,3-dimethylindole with 1,1-difluoroethanone . The reaction proceeds through electrophilic aromatic substitution, resulting in the formation of the desired product.
Reaction Conditions: The reaction typically takes place under mild conditions, using an appropriate solvent (such as dichloromethane or acetonitrile) and a Lewis acid catalyst (such as aluminum chloride). The reaction temperature is usually around room temperature.
Industrial Production Methods: While industrial-scale production details are proprietary, laboratories and research institutions can synthesize this compound using the established synthetic routes.
化学反応の分析
1-(1,2-Dimethyl-1H-indol-3-yl)-2,2-difluoroethan-1-one can undergo various chemical reactions:
- Oxidation : It may be oxidized to form corresponding ketones or other functional groups.
- Reduction : Reduction can yield the corresponding alcohol or amine.
- Substitution : Nucleophilic substitution reactions can occur at the indole nitrogen or the carbonyl carbon.
- Common Reagents and Conditions : Reagents like sodium borohydride (for reduction) or acetic anhydride (for acylation) are commonly used.
科学的研究の応用
This compound finds applications in various fields:
- Chemistry : It serves as a building block for the synthesis of more complex molecules.
- Biology : Researchers use it to study biological processes, including enzyme inhibition and receptor interactions.
- Medicine : Its derivatives may have pharmaceutical potential, such as anticancer or antimicrobial properties.
- Industry : It could be used in the development of novel materials or as a fluorescent probe.
作用機序
The exact mechanism by which 1-(1,2-Dimethyl-1H-indol-3-yl)-2,2-difluoroethan-1-one exerts its effects depends on its specific application. It may interact with cellular targets, modulate signaling pathways, or affect enzymatic activity.
類似化合物との比較
While this compound is unique due to its specific substitution pattern, related compounds include:
- 2,3-dimethylindole : A precursor in its synthesis.
- P,P-BIS(1,2-DIMETHYL-1H-INDOL-3-YL)-N,N-DIETHYLPHOSPHINIC AMIDE : Another indole derivative with different functional groups .
特性
分子式 |
C12H11F2NO |
|---|---|
分子量 |
223.22 g/mol |
IUPAC名 |
1-(1,2-dimethylindol-3-yl)-2,2-difluoroethanone |
InChI |
InChI=1S/C12H11F2NO/c1-7-10(11(16)12(13)14)8-5-3-4-6-9(8)15(7)2/h3-6,12H,1-2H3 |
InChIキー |
DHJXMUBUSHEVLM-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C2=CC=CC=C2N1C)C(=O)C(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[2-(Trifluoromethoxy)phenyl]cyclopropanecarboxylic acid](/img/structure/B13519791.png)
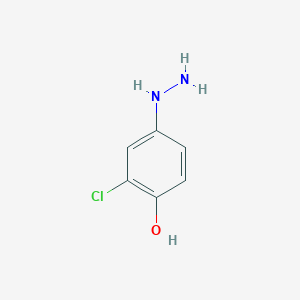
![2-[(6-Nitroquinolin-2-yl)amino]propanoic acid](/img/structure/B13519799.png)
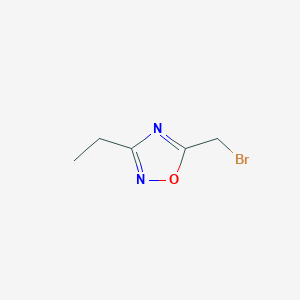
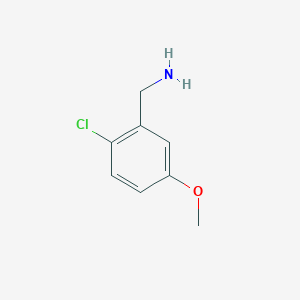
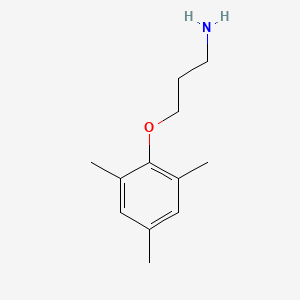




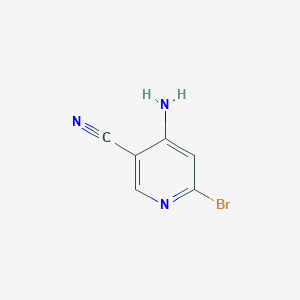

![Tert-butyl 1-(aminomethyl)-7-oxa-2-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B13519847.png)
